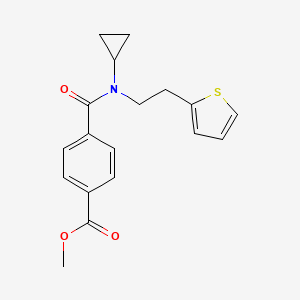

Methyl 4-(cyclopropyl(2-(thiophen-2-yl)ethyl)carbamoyl)benzoate

Description

Methyl 4-(cyclopropyl(2-(thiophen-2-yl)ethyl)carbamoyl)benzoate is a complex organic compound that features a benzoate ester linked to a cyclopropyl group and a thiophene ring

Properties

IUPAC Name |

methyl 4-[cyclopropyl(2-thiophen-2-ylethyl)carbamoyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO3S/c1-22-18(21)14-6-4-13(5-7-14)17(20)19(15-8-9-15)11-10-16-3-2-12-23-16/h2-7,12,15H,8-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXAYYJIOGWXUGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)N(CCC2=CC=CS2)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Methyl 4-(cyclopropyl(2-(thiophen-2-yl)ethyl)carbamoyl)benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Thiophene Derivative: The thiophene ring is synthesized through heterocyclization reactions, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.

Cyclopropyl Group Introduction: The cyclopropyl group is introduced via cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.

Esterification: Finally, the benzoate ester is formed through esterification reactions involving benzoic acid derivatives and methanol under acidic conditions.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

Methyl 4-(cyclopropyl(2-(thiophen-2-yl)ethyl)carbamoyl)benzoate can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to sulfoxides or sulfones.

Reduction: The compound can be reduced using agents like lithium aluminum hydride, which may reduce the ester group to an alcohol.

Common reagents and conditions for these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction rates and yields.

Scientific Research Applications

Chemical Applications

1. Intermediate in Organic Synthesis

- Methyl 4-(cyclopropyl(2-(thiophen-2-yl)ethyl)carbamoyl)benzoate serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the modification and creation of new compounds, particularly in the pharmaceutical and agrochemical sectors .

2. Synthesis Techniques

- The compound is synthesized through multi-step organic reactions, including:

- Formation of the Thiophene Derivative : Utilizing methods such as the Gewald reaction.

- Cyclopropyl Group Introduction : Achieved via cyclopropanation reactions with reagents like diazomethane.

- Esterification : Involves the reaction of benzoic acid derivatives with methanol under acidic conditions.

Biological Applications

1. Interaction with Biological Macromolecules

- The structural characteristics of this compound make it a candidate for studying interactions with proteins and nucleic acids. Its thiophene ring can engage in π-π stacking interactions, while the carbamoyl and ester groups facilitate hydrogen bonding with biological targets .

2. Therapeutic Potential

- Preliminary studies suggest that this compound may influence pathways related to inflammation, microbial growth, and cancer cell proliferation. Such interactions position it as a potential lead compound for drug development targeting various diseases .

Industrial Applications

1. Advanced Materials Production

- The electronic properties of the thiophene ring enable its use in creating advanced materials such as organic semiconductors and light-emitting diodes (OLEDs). These applications leverage the compound's ability to conduct electricity and emit light efficiently .

Case Studies

Mechanism of Action

The mechanism of action of Methyl 4-(cyclopropyl(2-(thiophen-2-yl)ethyl)carbamoyl)benzoate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The thiophene ring can participate in π-π stacking interactions, while the carbamoyl and ester groups can form hydrogen bonds with biological targets, influencing pathways involved in inflammation, microbial growth, or cancer cell proliferation .

Comparison with Similar Compounds

Similar compounds to Methyl 4-(cyclopropyl(2-(thiophen-2-yl)ethyl)carbamoyl)benzoate include other thiophene derivatives and benzoate esters. For example:

Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.

Articaine: A dental anesthetic with a 2,3,4-trisubstituted thiophene structure.

The uniqueness of this compound lies in its combination of a cyclopropyl group, a thiophene ring, and a benzoate ester, which imparts distinct chemical and biological properties not found in simpler analogs.

Biological Activity

Methyl 4-(cyclopropyl(2-(thiophen-2-yl)ethyl)carbamoyl)benzoate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be broken down into several functional groups that contribute to its biological activity:

- Benzoate moiety : Often associated with anti-inflammatory and analgesic properties.

- Cyclopropyl group : Known to enhance metabolic stability and receptor binding.

- Thiophenyl group : Frequently found in compounds with antimicrobial and anticancer activities.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing thiophene rings have been shown to inhibit various cancer cell lines effectively. A study demonstrated that compounds with similar structures could inhibit RET kinase activity, which is crucial in certain cancers, highlighting their potential as anticancer agents .

Enzyme Inhibition

The compound's carbamoyl group suggests potential activity as an enzyme inhibitor. Specifically, studies on related carbamate derivatives have shown inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurotransmission and neurodegenerative diseases. For example, O-aromatic (thio)carbamates exhibited IC50 values ranging from 1.60 to 311.0 µM against these enzymes, indicating moderate inhibitory effects .

The biological activity of this compound may involve several mechanisms:

- Inhibition of Enzymatic Activity : By interacting with key enzymes like AChE and BChE, the compound may modulate neurotransmitter levels, potentially offering therapeutic benefits in conditions like Alzheimer's disease.

- Interference with Cancer Cell Proliferation : The compound may disrupt signaling pathways critical for cancer cell survival and proliferation, particularly through inhibition of kinases such as RET.

Case Studies

Several studies have explored the biological activities of compounds related to this compound:

- Study on AChE Inhibition : A series of thioamide derivatives demonstrated strong inhibition against AChE, suggesting that modifications in the carbamoyl structure could enhance inhibitory potency .

- Antitumor Activity Assessment : Compounds with similar thiophenic structures were evaluated for their ability to inhibit tumor growth in vitro and in vivo models, showing promising results against various cancer types .

Data Tables

| Property | Value |

|---|---|

| Chemical Formula | C₁₈H₁₈N₂O₂S |

| Molecular Weight | 318.41 g/mol |

| IC50 (AChE Inhibition) | 1.60 - 311.0 µM |

| Selectivity for BChE | Higher than AChE |

Q & A

Q. What are the recommended safety protocols for handling Methyl 4-(cyclopropyl(2-(thiophen-2-yl)ethyl)carbamoyl)benzoate in laboratory settings?

Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use NIOSH-approved safety glasses or a full-face visor when handling large quantities .

- Ventilation: Work in a fume hood or well-ventilated area to minimize inhalation risks. General area dilution/exhaust ventilation is advised .

- Storage: Keep the compound in a tightly sealed container, stored in a cool, dry place away from direct sunlight or heat sources .

- Emergency Measures: In case of skin contact, rinse immediately with water and remove contaminated clothing. For eye exposure, flush with water for 15 minutes and seek medical attention .

Q. How can researchers synthesize this compound, and what analytical techniques confirm its structure?

Answer:

- Synthesis Route:

- Characterization:

- NMR Spectroscopy: Confirm cyclopropyl and thiophene proton environments (e.g., δ 1.0–1.5 ppm for cyclopropyl, δ 6.8–7.5 ppm for thiophene) .

- HPLC-MS: Verify purity (>97%) and molecular weight (e.g., m/z 369.4 for [M+H]⁺) .

Advanced Questions

Q. How can computational docking studies predict the bioactivity of this compound?

Answer:

- Methodology:

- Glide XP Docking: Use the Glide 4.0 XP scoring function to model hydrophobic enclosure effects and hydrogen-bond interactions between the compound and target proteins (e.g., adenosine A2A receptors) .

- Water Desolvation Analysis: Incorporate water displacement energy terms to assess ligand binding affinity in solvated environments .

- Validation: Compare predicted binding affinities with experimental IC₅₀ values from competitive binding assays (e.g., cAMP assays in HEK293 cells) .

Q. What strategies resolve discrepancies in biological activity data across studies of this compound?

Answer:

- Experimental Replication: Standardize assay conditions (e.g., cell line selection, incubation time, and ligand concentration) to minimize variability .

- Data Normalization: Use internal controls (e.g., reference inhibitors like ZM241385 for adenosine receptors) to calibrate activity measurements .

- Meta-Analysis: Apply statistical tools (e.g., Bland-Altman plots) to identify systemic biases between studies .

Q. How can researchers optimize the purification of this compound, and what are common troubleshooting steps?

Answer:

- Purification Methods:

- Flash Chromatography: Use silica gel with gradient elution (e.g., hexane/ethyl acetate 70:30 to 50:50) to separate byproducts .

- Recrystallization: Dissolve crude product in hot ethanol and cool to −20°C for crystal formation .

- Troubleshooting:

- Low Yield: Increase reaction time or adjust stoichiometry of coupling reagents (e.g., EDC/HOBt) .

- Impurities: Pre-purify intermediates via acid-base extraction (e.g., 1M HCl wash to remove unreacted amines) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.